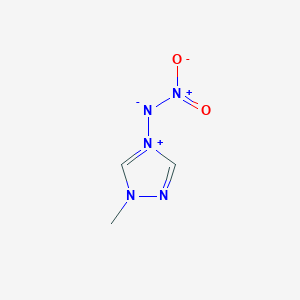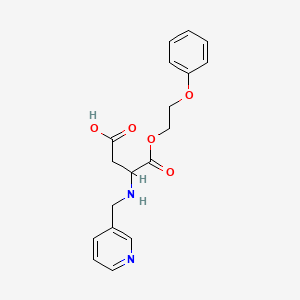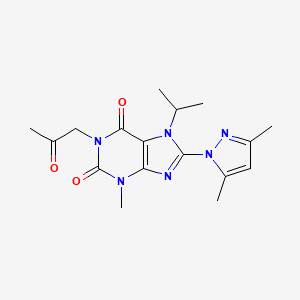
Ethyl 1-(3-bromophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a sulfonyl group attached to a fluorophenyl group, and a carboxylate group attached to an ethyl group. The presence of a bromophenyl group suggests that this compound could be used in reactions involving palladium-catalyzed cross-coupling .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the bromophenyl group could undergo a palladium-catalyzed cross-coupling reaction .Scientific Research Applications
Synthesis and Biological Activity
- A study by Sarvaiya, Gulati, and Patel (2019) explores the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, highlighting the importance of such compounds in developing new antimicrobial agents. This underscores the relevance of complex heterocyclic compounds in addressing bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
Chemical Synthesis Techniques
- Research on the synthesis of various heterocyclic derivatives, including dihydropyridazines, demonstrates the versatility of these compounds in chemical synthesis and their potential applications in creating biologically active molecules. For example, Matiichuk, Potopnyk, and Obushak (2010) discuss the bromination and subsequent reactions of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazol-3-carboxylates to produce pyridazinone derivatives, which are of interest in the development of new therapeutic agents (Matiichuk, Potopnyk, & Obushak, 2010).
Molecular Structure and Characterization
- The study by Sapnakumari et al. (2014) on the synthesis and crystal structure of a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, showcases the importance of structural characterization in understanding the properties and potential applications of these compounds. Such studies are critical for the design of compounds with desired biological or chemical properties (Sapnakumari et al., 2014).
Properties
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-(4-fluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)15-8-6-13(21)7-9-15)11-17(24)23(22-18)14-5-3-4-12(20)10-14/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICXANFRAZOAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide](/img/no-structure.png)


![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)
![Ethyl 2-[8-(2-furylmethyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetate](/img/structure/B2990009.png)

![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)

![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990014.png)

![(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2990021.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenoxyacetamide](/img/structure/B2990023.png)

